1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the known actions of similar indole derivatives, it can be inferred that this compound may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the compound’s bioavailability .
Result of Action
Based on the known actions of similar indole derivatives, it can be inferred that this compound may lead to various molecular and cellular effects, potentially contributing to its therapeutic efficacy .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other substances can significantly influence the action of a compound .
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is typically a substituted phenylhydrazine.
Cyclization: The substituted phenylhydrazine undergoes cyclization with a suitable diketone or ketoester to form the indazole ring.
Carboxylation: The final step involves the carboxylation of the indazole ring to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
Indole Derivatives: Indole derivatives, like indole-3-acetic acid, share a similar heterocyclic structure and exhibit diverse biological activities.
Fluorinated Compounds: Compounds with fluorine substitution, such as fluoroquinolones, are known for their enhanced biological activity and stability.
Carboxylic Acid Derivatives: Carboxylic acid derivatives, like benzoic acid, are widely used in various applications due to their reactivity and functional group versatility.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(16-17)14(18)19/h2,4,6,8H,1,3,5,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZSTZITOCRSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.